5-Chloro-2-pyridone (CAS 4214-79-3) is a highly versatile halogenated N-heterocycle characterized by its distinct lactam-lactim tautomerism and an electrophilic C5-chlorine handle [1]. In industrial procurement and medicinal chemistry, it serves as a critical bifunctional building block, offering both a nucleophilic nitrogen/oxygen center for regioselective alkylation and a reactive carbon-halogen bond for transition-metal-catalyzed cross-coupling[2]. Its balanced electronic profile makes it a preferred starting material for synthesizing complex active pharmaceutical ingredients (APIs), including targeted anti-fibrotic agents, as well as serving as the direct precursor to Comins' reagent, a highly selective triflating agent [1].
Substituting 5-chloro-2-pyridone with generic alternatives like unsubstituted 2-pyridone or 2,5-dichloropyridine fundamentally disrupts synthetic workflows [1]. Unsubstituted 2-pyridone lacks the C5-halogen required for downstream Suzuki or Heck cross-coupling, preventing the modular assembly of biaryl systems [1]. Conversely, 2,5-dichloropyridine lacks the inherent pyridone tautomerism, meaning it cannot undergo direct, base-mediated N-alkylation or O-alkylation without harsh, multi-step Buchwald-Hartwig amination or hydrolysis protocols. While 5-bromo-2-pyridone offers similar reactivity, the 5-chloro analog provides improved atom economy (~26% lower molecular weight) and is the specific byproduct required for the clean aqueous workup of Comins' reagent-mediated triflations [2].
5-Chloro-2-pyridone is the essential precursor and primary byproduct in the application of Comins' reagent (N-(5-chloro-2-pyridyl)triflimide) [1]. Compared to harsh triflating agents like triflic anhydride (Tf2O), Comins' reagent allows enolate triflation at mild temperatures (-78 °C), preventing the decomposition of sensitive alpha-keto esters[1]. During the aqueous workup of the triflation reaction, the triflimide anion is protonated to release 5-chloro-2-pyridone, which is completely removed via a standard aqueous base wash, avoiding the complex chromatographic separations often required for byproducts of N-phenyltriflimide [1].
| Evidence Dimension | Byproduct removal efficiency and reagent stability |
| Target Compound Data | 5-Chloro-2-pyridone (as Comins' reagent byproduct) allows complete removal via mild aqueous base wash |
| Comparator Or Baseline | N-phenyltriflimide (byproduct N-phenyltriflamide requires chromatography) |
| Quantified Difference | Eliminates the complex chromatographic separation required for N-phenyltriflamide |
| Conditions | Aqueous workup following lithium enolate triflation at -78 °C |
Procurement of 5-chloro-2-pyridone is essential for manufacturing Comins' reagent, enabling scalable, chromatography-free purification in complex natural product and API synthesis.
The tautomeric nature of pyridones often leads to competing N- and O-alkylation. However, 5-chloro-2-pyridone demonstrates highly efficient, regioselective N-alkylation under optimized conditions [1]. When reacted with 2,3-diphenyl-2H-azirine using p-toluenesulfonic acid under solvent-free conditions, 5-chloro-2-pyridone yields the N-alkylated product at 83%, performing comparably to the heavier 5-bromo-2-pyridone (84% yield) but offering a 26% reduction in molecular weight for improved atom economy [1]. The electron-withdrawing chlorine atom modulates the nucleophilicity of the nitrogen, stabilizing the intermediate for selective C-N bond formation [1].
| Evidence Dimension | N-alkylation yield and molecular mass efficiency |
| Target Compound Data | 83% yield (MW: 129.54 g/mol) |
| Comparator Or Baseline | 5-bromo-2-pyridone: 84% yield (MW: 174.00 g/mol) |
| Quantified Difference | Equivalent high yield but with ~26% lower molecular weight (better atom economy) |
| Conditions | Solvent-free reaction with 2,3-diphenyl-2H-azirine at 120 °C for 12 h |
Buyers optimizing N-alkylated pharmaceutical intermediates can achieve high regioselectivity and yields while improving mass efficiency compared to brominated analogs.
In medicinal chemistry, substituting the C5 position of the pyridone ring quantitatively impacts biological efficacy. Structure-activity relationship (SAR) studies on anti-fibrotic agents demonstrated that replacing a 5-methyl group with a 5-chloro group (utilizing 5-chloro-2-pyridone as the scaffold) increases target binding affinity due to enhanced hydrogen bonding interactions [1]. The resulting N-phenyl-5-chloro-2-pyridone derivative exhibited anti-fibrotic activity that was 34 times stronger than the baseline clinical agent AKF-PD, proving the quantitative necessity of the 5-chloro substituent over simple alkyl groups [1].
| Evidence Dimension | Anti-fibrotic potency (relative to AKF-PD) |
| Target Compound Data | 34-fold increase in potency (5-chloro derivative) |
| Comparator Or Baseline | 5-methyl-2-pyridone derivative (baseline AKF-PD analog) |
| Quantified Difference | 34x stronger anti-fibrotic activity |
| Conditions | In vitro anti-fibrotic binding assays |
For drug discovery procurement, selecting the 5-chloro scaffold over the 5-methyl analog is critical for maximizing target affinity and therapeutic efficacy.
5-Chloro-2-pyridone is the fundamental raw material for producing N-(5-chloro-2-pyridyl)triflimide, a critical reagent for converting ketones to vinyl triflates in the synthesis of complex natural products and APIs[1].
It is the precise choice for multi-step syntheses requiring sequential functionalization, where its C-Cl bond can be selectively preserved during earlier N-alkylation steps, and later activated for Suzuki-Miyaura coupling using specialized palladium catalysts [2].
Used as a core scaffold in medicinal chemistry programs where the C5-chlorine atom is required to enhance hydrogen bonding and binding affinity, outperforming traditional methyl-substituted pyridone therapeutics by a factor of 34 [3].
Irritant